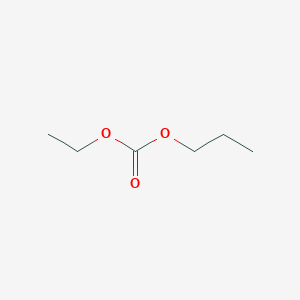

Carbonic acid, ethyl propyl ester

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl propyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5-9-6(7)8-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEDOLFRAIXARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423594 | |

| Record name | Carbonic acid, ethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35363-40-7 | |

| Record name | Carbonic acid, ethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for Ethyl Propyl Carbonate

Transesterification Pathways for Ethyl Propyl Carbonate Synthesis

Transesterification is a key chemical process for producing ethyl propyl carbonate. This method involves the exchange of an alkoxy group of an existing carbonate ester with an alcohol in the presence of a catalyst. A notable example is the synthesis of ethyl propyl carbonate through the transesterification of diethyl carbonate (DEC) with n-propanol. researchgate.net This reaction is facilitated by catalysts, which can be broadly categorized as either heterogeneous or homogeneous.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com This approach is advantageous in industrial applications because it simplifies the separation of the catalyst from the product mixture, allowing for easier purification and catalyst recycling. youtube.commdpi.com For the synthesis of ethyl propyl carbonate, solid base catalysts are particularly effective.

Solid catalysts, such as alkali metal carbonates or salts supported on metal oxides, have demonstrated high efficacy in transesterification reactions. researchgate.netwhiterose.ac.uk A prominent example is the use of potassium carbonate supported on magnesium oxide (K2CO3/MgO) to catalyze the reaction between diethyl carbonate and n-propanol. researchgate.net The support material, like magnesium oxide (MgO) or aluminum oxide (Al2O3), provides a high surface area for the active catalytic species, such as potassium carbonate (K2CO3) or potassium acetate (B1210297) (CH3COOK), to be dispersed upon. youtube.com This dispersion enhances the availability of active sites for the reaction. youtube.com In the K2CO3/MgO system, the interaction between K2CO3 and MgO is crucial for its catalytic performance. researchgate.net

To understand the efficacy of these catalysts, various characterization techniques are employed. These methods provide insight into the physical and chemical properties of the catalyst that influence its activity. youtube.com

X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of the catalyst. For K2CO3/MgO catalysts, XRD results have shown that as the amount of K2CO3 increases, the characteristic peaks of MgO in the diffraction pattern decrease in intensity. researchgate.net This suggests that the K2CO3 is well-dispersed on the MgO support or that new chemical species are formed. At substantial loadings of K2CO3, peaks corresponding to potassium oxide (K2O) have also been detected, indicating a chemical transformation of the catalyst components. researchgate.net

CO2 Temperature-Programmed Desorption (TPD): CO2-TPD is a technique used to measure the basicity of a catalyst. Since CO2 is an acidic gas, it adsorbs onto the basic sites of the catalyst. youtube.com By heating the catalyst and measuring the temperature at which CO2 desorbs, the number and strength of the basic sites can be quantified. youtube.comresearchgate.net Studies on K2CO3/MgO catalysts have revealed that the weak basic sites are likely the active centers for the transesterification of diethyl carbonate with n-propanol. researchgate.net The catalytic activity has been shown to be directly proportional to the quantity of these weak basic sites. researchgate.net

The amount of the active component loaded onto the support material is a critical parameter that must be optimized to achieve maximum catalytic activity. In the synthesis of ethyl propyl carbonate using a K2CO3/MgO catalyst, the loading of K2CO3 was systematically varied to find the optimal composition. Research indicates that the highest catalytic activity was achieved with a catalyst containing 20% K2CO3 by mass on the MgO support. researchgate.net Deviating from this optimal loading, either by increasing or decreasing the amount of K2CO3, resulted in lower reaction efficiency.

Table 1: Effect of K2CO3 Loading on Catalyst Performance

Reaction Conditions: Diethyl Carbonate (DEC) to n-propanol molar ratio of 1.0:1.5, reaction temperature of 403 K, reaction time of 4 hours, catalyst dosage of 1.00% by mass of reactants.

| K2CO3 Loading (% mass) | DEC Conversion (%) | Ethyl Propyl Carbonate Selectivity (%) | Ethyl Propyl Carbonate Yield (%) |

|---|---|---|---|

| 10 | 55.1 | 85.2 | 46.9 |

| 15 | 60.5 | 84.1 | 50.9 |

| 20 | 63.3 | 83.3 | 52.7 |

| 25 | 61.2 | 82.5 | 50.5 |

| 30 | 58.9 | 81.7 | 48.1 |

Data sourced from research on the synthesis of ethyl propyl carbonate over K2CO3/MgO catalysts. researchgate.net

An alternative to heterogeneous catalysis is homogeneous catalysis, where the catalyst is in the same phase as the reactants, typically dissolved in the reaction mixture. youtube.com Homogeneous catalysts, such as certain organometallic complexes or ionic liquids, can also be effective for the formation of carbonate esters. rsc.orgsciopen.com For instance, polyfluoroalkyl phosphonium (B103445) iodides have been used as homogeneous catalysts for the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide. psu.edu While often exhibiting high activity and selectivity under mild conditions, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can complicate purification and prevent catalyst reuse. youtube.comgoogle.com

The efficiency of ethyl propyl carbonate synthesis is highly dependent on several key reaction parameters. Extensive studies are conducted to optimize these conditions to maximize the conversion of reactants and the selectivity towards the desired product. researchgate.netresearchgate.net

For the transesterification of diethyl carbonate with n-propanol over a 20% K2CO3/MgO catalyst, the following parameters were investigated: researchgate.net

Reactant Molar Ratio: The ratio of diethyl carbonate to n-propanol influences the reaction equilibrium. A molar ratio of 1.0:1.5 (DEC:n-propanol) was found to be optimal. researchgate.net

Catalyst Dosage: The amount of catalyst used, relative to the mass of the reactants, affects the reaction rate. A catalyst dosage of 1.00% was identified as the ideal concentration. researchgate.net

Reaction Time: The duration of the reaction is critical for achieving high conversion. A reaction time of 4 hours was determined to be sufficient under the optimal conditions. researchgate.net

Reaction Temperature: Temperature plays a crucial role in reaction kinetics. The optimal temperature for this specific synthesis was found to be 403 K (130 °C). researchgate.net

Table 2: Optimal Reaction Conditions for Ethyl Propyl Carbonate Synthesis via Transesterification

| Parameter | Optimal Value |

|---|---|

| Catalyst | 20% K2CO3/MgO |

| Reactant Molar Ratio (DEC:n-propanol) | 1.0:1.5 |

| Catalyst Dosage (% mass of reactants) | 1.00% |

| Reaction Temperature | 403 K (130 °C) |

| Reaction Time | 4 hours |

| Result | |

| Diethyl Carbonate Conversion | 63.32% |

| Ethyl Propyl Carbonate Selectivity | 83.29% |

| Ethyl Propyl Carbonate Yield | 51.89% |

Data sourced from a parametric study on the transesterification of diethyl carbonate with n-propanol. researchgate.net

Heterogeneous Catalysis in Transesterification Reactions

Exploration of Alternative Synthesis Routes for Carbonate Esters

While traditional synthesis routes for dialkyl carbonates have often relied on hazardous reagents like phosgene, modern chemistry seeks safer and more environmentally friendly alternatives. The exploration of novel synthetic pathways is crucial for the sustainable production of compounds like ethyl propyl carbonate.

Carbon Dioxide (CO₂) Fixation and Utilization Strategies

The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive strategy in green chemistry, as it utilizes a greenhouse gas to create valuable chemicals. researchgate.netrsc.org The direct synthesis of dialkyl carbonates from CO₂, alcohols, and an alkylating agent or via dehydration reactions are promising approaches. google.com

One innovative method involves the synthesis of asymmetrical organic carbonates from CO₂, propargylic alcohols, and primary alcohols at room temperature and atmospheric pressure. researchgate.net A study demonstrated the high efficiency of a silver chloride/1-butyl-3-methylimidazolium acetate (AgCl/[Bmim][OAc]) catalyst system for this reaction, achieving yields approaching 100% for a range of substrates. researchgate.net This system's ability to be reused multiple times without loss of activity further enhances its green credentials. researchgate.net While this specific study did not synthesize ethyl propyl carbonate, the principle of combining two different alcohols with CO₂ showcases a viable route for asymmetric carbonate production.

Another approach is the one-pot synthesis of diethyl carbonate (DEC) from CO₂, ethanol (B145695), and propylene oxide (PO) using solid catalysts like KNO₃-CeO₂. mdpi.com This reaction proceeds through the initial formation of propylene carbonate from PO and CO₂, followed by transesterification with ethanol to yield DEC and 1,2-propanediol. mdpi.com This demonstrates the potential for a coupled reaction system to produce asymmetric carbonates, where one of the alkyl groups is introduced via an epoxide.

The direct synthesis of dialkyl carbonates from CO₂ and alcohols is thermodynamically challenging due to the formation of water, which can deactivate catalysts and shift the reaction equilibrium. google.com To overcome this, researchers have explored the use of dehydrating agents. For instance, the synthesis of diethyl carbonate from CO₂ and ethanol has been achieved using 2-cyanopyridine (B140075) as a dehydrating agent in the presence of a CeO₂ catalyst.

A general challenge in the direct synthesis of asymmetric carbonates from CO₂ and two different alcohols is the potential for the formation of a mixture of three different carbonates (two symmetric and one asymmetric), which would necessitate complex separation processes.

Table 1: Examples of Asymmetric Carbonate Synthesis Utilizing CO₂

| Reactants | Catalyst System | Product(s) | Yield | Reference |

| CO₂, Propargylic Alcohols, Primary Alcohols | AgCl/[Bmim][OAc] | Asymmetrical Organic Carbonates | Up to 100% | researchgate.net |

| CO₂, Ethanol, Propylene Oxide | KNO₃-CeO₂ | Diethyl Carbonate, 1,2-Propanediol, Propylene Carbonate | Not specified | mdpi.com |

Electrochemical Synthesis Approaches for Organic Carbonates

Electrochemical methods offer a promising green alternative for organic carbonate synthesis by using electricity to drive chemical reactions, potentially at ambient temperature and pressure. colab.ws These methods can avoid the use of harsh chemical oxidants or reductants.

The electrochemical synthesis of organic carbonates can be broadly categorized into two pathways: one involving the direct carboxylation of alcohols with electrochemically activated CO₂, and the other utilizing the in-situ generation of a reactive species that then reacts to form the carbonate.

One proposed electrochemically initiated process for ethylene (B1197577) carbonate synthesis involves the use of CO₂ captured as sodium bicarbonate in an aqueous solution. colab.ws This process, mediated by an organic catalyst, integrates CO₂ capture with its conversion and the co-production of hydrogen. colab.ws While this example focuses on a cyclic carbonate, the principle of using electrochemistry to activate captured CO₂ could potentially be adapted for the synthesis of linear asymmetric carbonates.

A significant challenge in the direct electrochemical synthesis of asymmetric dialkyl carbonates is controlling the selectivity of the reaction to favor the desired product over symmetric carbonates and other byproducts. The development of highly selective electrocatalysts is crucial to address this issue.

Principles of Green Chemistry in Ethyl Propyl Carbonate Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govmdpi.com These principles are highly relevant to the synthesis of ethyl propyl carbonate, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Atom Economy and E-Factor:

One of the core principles of green chemistry is maximizing atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The transesterification of diethyl carbonate with n-propanol to produce ethyl propyl carbonate and ethanol has a theoretical atom economy of less than 100% due to the formation of the ethanol byproduct.

The E-Factor (Environmental Factor) is another important metric, defined as the mass ratio of waste to the desired product. nih.gov A lower E-Factor indicates a greener process. For the transesterification synthesis of ethyl propyl carbonate, the E-Factor would include the mass of the ethanol byproduct and any unreacted starting materials and catalyst that are not recycled.

Catalysis:

The use of heterogeneous catalysts, such as the K₂CO₃/MgO system used in the transesterification synthesis of ethyl propyl carbonate, aligns with green chemistry principles. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification.

Renewable Feedstocks:

The ideal green synthesis of ethyl propyl carbonate would utilize renewable feedstocks. Ethanol can be readily produced from biomass. While n-propanol is currently derived primarily from fossil fuels, research into its production from renewable sources is ongoing. The ultimate green route would involve the direct synthesis from CO₂ and bio-derived ethanol and propanol.

Energy Efficiency:

Performing reactions at lower temperatures and pressures reduces energy consumption. The transesterification reaction for ethyl propyl carbonate synthesis is typically carried out at elevated temperatures (e.g., 403 K). researchgate.net Research into more active catalysts that can facilitate the reaction at lower temperatures would improve the process's green credentials.

By applying these green chemistry principles, the synthesis of ethyl propyl carbonate can be systematically improved to be more sustainable and environmentally benign.

Reaction Kinetics and Mechanistic Investigations of Ethyl Propyl Carbonate Synthesis

Elucidation of Reaction Mechanisms in Carbonate Transesterification

The transesterification reaction for producing ethyl propyl carbonate involves the exchange of an alkoxy group from a parent carbonate with another alcohol. This process is typically facilitated by a catalyst to achieve viable reaction rates and yields.

Identification of Active Sites and Catalytic Cycles in Heterogeneous Systems

In the synthesis of dialkyl carbonates, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture. acs.org For the synthesis of ethyl propyl carbonate via transesterification of diethyl carbonate with n-propanol, solid base catalysts have proven effective.

One notable system involves the use of potassium carbonate supported on magnesium oxide (K2CO3/MgO). masterorganicchemistry.com Investigations using CO2-Temperature Programmed Desorption (CO2-TPD) have revealed that the weak basic sites on the K2CO3/MgO catalyst are likely the active centers for this transesterification reaction. masterorganicchemistry.com The general catalytic cycle in such heterogeneous systems involves the activation of the alcohol reactant on these basic sites. The catalyst facilitates the deprotonation of n-propanol to form a propoxide anion. This nucleophile then attacks the carbonyl carbon of the diethyl carbonate. Subsequent steps lead to the elimination of an ethoxide anion, which is then protonated to form ethanol (B145695), and the desired ethyl propyl carbonate is released from the catalyst surface, regenerating the active site for the next cycle.

The catalytic activity is highly dependent on the loading of the active component. For the K2CO3/MgO catalyst, the highest activity was observed with a 20% loading of K2CO3 by mass. masterorganicchemistry.com This suggests an optimal density of active basic sites is required for maximal catalytic performance.

Proposed Mechanistic Pathways and Intermediate Species Formation

The transesterification of diethyl carbonate (DEC) with n-propanol to form ethyl propyl carbonate (EPC) is a reversible reaction that proceeds through a nucleophilic acyl substitution mechanism. The generally accepted pathway involves the following key steps:

Activation of n-propanol: The alcohol (n-propanol) interacts with a basic site on the catalyst, forming a more nucleophilic propoxide species.

Nucleophilic Attack: The newly formed propoxide anion attacks the electrophilic carbonyl carbon of the diethyl carbonate molecule. This results in the formation of a tetrahedral intermediate species.

Rearrangement and Elimination: The unstable tetrahedral intermediate collapses, leading to the cleavage of a carbon-oxygen bond. An ethoxide group is eliminated.

Product Formation and Catalyst Regeneration: The eliminated ethoxide anion is protonated by another alcohol molecule or the catalyst surface to form ethanol. The primary product, ethyl propyl carbonate, is released, and the catalyst is regenerated to participate in another cycle.

(CH₃CH₂O)₂CO + CH₃CH₂CH₂OH ⇌ CH₃CH₂OCOO CH₂CH₂CH₃ + CH₃CH₂OH

A potential side reaction is the disproportionation where two molecules of the product (ethyl propyl carbonate) could react to form diethyl carbonate and dipropyl carbonate. However, the primary focus remains on the main transesterification pathway.

Kinetic Modeling and Rate Law Determination

Influence of Reactant Concentrations and Catalyst Kinetics

The rate of the transesterification reaction is significantly influenced by the concentration of the reactants and the amount of catalyst used. In the synthesis of ethyl propyl carbonate using a K2CO3/MgO catalyst, systematic studies have determined optimal conditions for maximizing the conversion of diethyl carbonate (DEC). masterorganicchemistry.com

The catalyst dosage has a direct impact on the reaction rate. Increasing the catalyst amount generally increases the number of available active sites, thus accelerating the reaction. An optimal catalyst dosage was found to be 1.00% based on the total mass of the reactants. masterorganicchemistry.com

The molar ratio of the reactants (n-propanol to diethyl carbonate) is another critical parameter. An excess of n-propanol can shift the equilibrium towards the products, increasing the conversion of DEC. The optimal molar ratio of diethyl carbonate to n-propanol was identified as 1.0:1.5. masterorganicchemistry.com Under these optimized conditions, along with a reaction time of 4 hours at 403 K, a DEC conversion of 63.32% was achieved, with a selectivity to ethyl propyl carbonate of 83.29%. masterorganicchemistry.com

The table below summarizes the effect of various parameters on the reaction outcome.

| Parameter | Condition | DEC Conversion (%) | EPC Selectivity (%) | EPC Yield (%) |

| Catalyst Loading | 20% K2CO3 on MgO | - | - | - |

| Catalyst Dosage | 1.00% (by reactant mass) | - | - | - |

| Reactant Ratio (DEC:Propanol) | 1.0:1.5 | 63.32 | 83.29 | 51.89 |

| Reaction Time | 4 hours | 63.32 | 83.29 | 51.89 |

| Reaction Temperature | 403 K | 63.32 | 83.29 | 51.89 |

Table based on data from a study on K2CO3/MgO catalyst. masterorganicchemistry.com

Determination of Activation Energies and Temperature Dependence

Temperature is a crucial factor in the kinetics of ethyl propyl carbonate synthesis. The reaction rate generally increases with temperature, as dictated by the Arrhenius equation. For the transesterification of diethyl carbonate with n-propanol over a K2CO3/MgO catalyst, the optimal temperature was found to be 403 K (130 °C). masterorganicchemistry.com Temperatures above this optimum may lead to increased side reactions or catalyst deactivation, reducing selectivity and yield.

Theoretical Approaches to Reaction Dynamics

Theoretical and computational chemistry offer powerful tools for investigating the reaction dynamics of carbonate transesterification at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to map the potential energy surface of the reaction, identify the structures of transition states and intermediates, and calculate activation energy barriers. acs.org

For the synthesis of ethyl propyl carbonate, theoretical calculations could elucidate the precise mechanism of action of the K2CO3/MgO catalyst. Such studies can model the adsorption of reactants onto the catalyst surface, the interaction with the active basic sites, and the energetics of the nucleophilic attack and intermediate formation. This can help confirm the proposed mechanistic pathways and explain the observed catalytic activity and selectivity.

In related carbonate systems, theoretical calculations have been used to optimize electronic structures and lower energy barriers to accelerate reaction kinetics. acs.org Similar computational studies on the ethyl propyl carbonate system would provide a deeper understanding of the reaction dynamics, complementing experimental findings and guiding the design of more efficient catalysts and reaction processes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Transition States

Quantum chemical calculations, with a significant emphasis on Density Functional Theory (DFT), are instrumental in investigating the transition states of chemical reactions. aspbs.com These calculations provide detailed insights into the energy barriers and geometries of the transient structures that connect reactants to products, which are often difficult to determine experimentally.

In the context of carbonate synthesis, DFT has been widely applied to study related molecules like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). nih.govacs.org For instance, studies on the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide have utilized DFT to propose reaction mechanisms and determine kinetic parameters. researchgate.net The principles from these studies can be extrapolated to understand the synthesis of ethyl propyl carbonate.

A common route to dialkyl carbonates is the cycloaddition of CO2 to epoxides, followed by transesterification. For example, the synthesis of propylene carbonate from propylene oxide and CO2 has been studied, with catalysts playing a key role. purkh.comresearchgate.net DFT calculations can be employed to model the interaction of the catalyst with the reactants, identifying the most probable transition state structures and their corresponding activation energies.

Research on similar systems provides a framework for understanding ethyl propyl carbonate synthesis. For example, DFT calculations on the adsorption of ethylene carbonate on α-Al2O3 surfaces have provided insights into molecule-surface interactions, which are crucial in heterogeneous catalysis. acs.org The calculated adsorption energies for different molecular orientations and surface coverages help in understanding how reactants might bind to a catalyst surface before reacting.

Table 1: Representative Adsorption Energies of Ethylene Carbonate (EC) on α-Al2O3(0001) Surface (Illustrative)

| EC Orientation | Surface Coverage (θ) | Adsorption Energy (E_ads) per Molecule (eV) |

| Parallel | 0.25 | -1.20 |

| Parallel | 0.50 | -1.15 |

| Perpendicular | 0.25 | -0.90 |

| Perpendicular | 0.50 | -1.05 |

| Note: This table is illustrative and based on general findings from DFT studies on similar systems. The negative values indicate an exothermic adsorption process. |

The transition states in the synthesis of asymmetric carbonates like ethyl propyl carbonate would likely involve the interaction of an ethoxy or propoxy group with a carbonyl center, potentially from a cyclic carbonate intermediate or directly from CO2 activated by a catalyst. DFT calculations can map out the potential energy surface for such reactions, identifying the lowest energy pathway and the structure of the corresponding transition state. The calculated activation enthalpies for related cyclic carbonates, such as 3.1 kcal/mol for EC and 3.5 kcal/mol for PC, give an indication of the energy barriers that might be expected. nih.gov

Computational Simulation of Reaction Intermediates and Pathways

Computational simulations are vital for visualizing and understanding the entire reaction pathway, including the formation and transformation of reaction intermediates. These simulations, often based on quantum mechanical principles, complement the study of transition states by providing a more complete picture of the reaction mechanism.

For the synthesis of ethyl propyl carbonate, a plausible pathway involves the reaction of an epoxide (like propylene oxide) with CO2 to form a cyclic carbonate (propylene carbonate), followed by a transesterification reaction with ethanol. Alternatively, a direct reaction involving ethyl chloroformate and propanol, or vice versa, could be another route. Computational simulations can model these pathways step-by-step.

In the context of similar reactions, computational studies have been used to investigate the role of various catalysts. For instance, in the synthesis of propylene carbonate, the mechanism involving catalysts like zinc halides has been explored, where the catalyst facilitates the ring-opening of the epoxide. purkh.com Computational models can simulate the coordination of the catalyst to the epoxide, the subsequent nucleophilic attack by the carbonate source, and the final ring-closing to form the cyclic carbonate intermediate.

Furthermore, computational simulations can explore the conformational landscape of reaction intermediates. For example, a detailed conformational analysis of ethyl methyl sulfone using quantum chemical methods revealed multiple stable conformers and their relative energies. researchgate.net A similar analysis for ethyl propyl carbonate and its reaction intermediates would help in understanding their stability and reactivity.

The simulation of reaction pathways also allows for the investigation of solvent effects. The choice of solvent can significantly influence reaction rates and selectivities. Computational models can incorporate solvent molecules explicitly or through implicit solvation models to predict their impact on the energies of reactants, intermediates, and transition states.

Table 2: Illustrative Calculated Relative Energies of Intermediates in a Hypothetical Ethyl Propyl Carbonate Synthesis Pathway

| Reaction Intermediate | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Initial association of reactants and catalyst | 0.0 |

| Intermediate 1 | Ring-opened epoxide-catalyst complex | +5.2 |

| Intermediate 2 | Carbonate addition intermediate | -2.5 |

| Product Complex | Final product associated with the catalyst | -15.0 |

| Note: This table is a hypothetical representation to illustrate the type of data that can be obtained from computational simulations of reaction pathways. |

By combining the insights from quantum chemical calculations of transition states and computational simulations of the entire reaction pathway, a comprehensive and detailed understanding of the synthesis of ethyl propyl carbonate can be achieved. This knowledge is invaluable for the rational design of more efficient and selective catalytic systems for the production of this and other asymmetric dialkyl carbonates.

Advanced Analytical and Spectroscopic Characterization of Ethyl Propyl Carbonate Systems

Spectroscopic Techniques for Molecular Structure and Composition Analysis

Spectroscopy is a cornerstone in the chemical analysis of ethyl propyl carbonate, providing fundamental insights into its molecular architecture and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl propyl carbonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl propyl carbonate is expected to show distinct signals for the ethyl and propyl groups. The ethyl group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The propyl group will exhibit a triplet for the methylene protons attached to the oxygen (-O-CH₂-), a sextet for the central methylene protons (-CH₂-), and a triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C=O) of the carbonate group is characteristically found at the low-field end of the spectrum, typically in the range of 150-170 ppm. researchgate.netoregonstate.edu The chemical shifts of the aliphatic carbons are influenced by the electronegativity of the neighboring oxygen atoms. pressbooks.pub The methylene carbons directly bonded to the oxygen of the carbonate will appear further downfield compared to the other alkyl carbons.

Predicted NMR Chemical Shifts for Ethyl Propyl Carbonate:

2D Correlation NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons within the ethyl and propyl chains, while an HSQC spectrum would link each proton signal to its directly attached carbon atom.

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in ethyl propyl carbonate by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of ethyl propyl carbonate is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations, which are expected in the 1200-1300 cm⁻¹ region, and the various C-H stretching and bending vibrations of the ethyl and propyl groups below 3000 cm⁻¹ and around 1400 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. epequip.com The C=O stretch also gives a strong signal in the Raman spectrum. The symmetric stretching of the O-C-O bond is often more prominent in Raman than in IR. Raman is particularly useful for studying the molecule's carbon backbone and can be advantageous when analyzing aqueous solutions due to the weak scattering of water. rsc.org

Characteristic Vibrational Frequencies for Ethyl Propyl Carbonate:

Spectroscopic techniques are pivotal in elucidating the reaction mechanisms involved in the synthesis of ethyl propyl carbonate, such as the transesterification of diethyl carbonate with n-propanol. By monitoring the reaction mixture over time using in-situ FTIR or NMR, researchers can track the disappearance of reactants and the appearance of products and intermediates. For instance, in the synthesis of dimethyl carbonate from propylene (B89431) carbonate and methanol (B129727), FTIR and Raman spectroscopy have been used to assess the catalyst's surface properties and their influence on the reaction pathway. mdpi.com Similarly, for the synthesis of ethyl propyl carbonate, one could monitor the decrease in the characteristic signals of diethyl carbonate and n-propanol and the concurrent increase in the signals corresponding to ethyl propyl carbonate and ethanol (B145695). researchgate.net This allows for the determination of reaction kinetics, the identification of potential side products, and the optimization of reaction conditions.

Chromatographic Methodologies for Separation and Purity Analysis

Chromatographic techniques are essential for separating ethyl propyl carbonate from complex mixtures and for assessing its purity.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the identification and quantification of ethyl propyl carbonate, especially in complex matrices like battery electrolytes. expec-tech.com The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and analyzes the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification. The use of a triple quadrupole mass spectrometer allows for high selectivity and sensitivity in complex mixtures. expec-tech.com A typical method would involve a capillary column with an intermediate polarity stationary phase. cromlab-instruments.es

Illustrative GC-MS Parameters for Carbonate Analysis:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of ethyl propyl carbonate, particularly for less volatile mixtures or when derivatization is to be avoided. A reversed-phase HPLC method using a C18 column is a common approach for separating organic carbonates. unl.edu The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. An alternative is the use of an ion-exclusion HPLC column, which can separate a range of organic carbonates using an aqueous mobile phase. unl.edu Detection is often achieved using a refractive index detector (RID) or a UV detector if the analyte has a suitable chromophore. nih.gov

Example HPLC Conditions for Carbonate Separation:

Development of Green Chromatographic Techniques utilizing Carbonate Solvents

The pursuit of green analytical chemistry has spurred significant research into replacing hazardous solvents in common analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Acetonitrile (B52724), a widely used organic modifier in reversed-phase HPLC (RP-HPLC), is toxic and its disposal requires specialized waste treatment. researchgate.net Consequently, there is a growing impetus to find greener, more sustainable alternatives. Organic carbonates, such as ethyl propyl carbonate, are emerging as a promising class of solvents due to their favorable environmental profile, including biodegradability and low toxicity. nih.govrsc.org

Research in this area has largely focused on symmetrical and other asymmetrical carbonates like dimethyl carbonate (DMC) and propylene carbonate (PC) as potential replacements for acetonitrile. rsc.org These studies provide a foundation for understanding the potential of ethyl propyl carbonate in green chromatography. The polarity and boiling points of dialkyl carbonates can be fine-tuned by altering the length and nature of the alkyl groups, suggesting that ethyl propyl carbonate could offer a unique balance of properties. nih.govfrontiersin.org

Studies on propylene carbonate have shown that it can be a viable, albeit challenging, substitute for acetonitrile in RP-HPLC. researchgate.net Due to its limited miscibility with water, it is often used in ternary solvent systems, for example with ethanol, to achieve suitable mobile phase compositions. researchgate.net The chromatographic performance of these carbonate-based mobile phases in terms of retention, efficiency, and peak symmetry has been investigated for the separation of various analytes. While direct transposition from acetonitrile-based methods is not always straightforward, these studies demonstrate the feasibility of using carbonate solvents in routine analysis. researchgate.net

The table below summarizes key physical properties of related carbonate solvents, which can be used to infer the expected chromatographic behavior of ethyl propyl carbonate. The properties of ethyl propyl carbonate are expected to be intermediate between those of its shorter-chain and cyclic analogues.

Table 1: Physical Properties of Selected Organic Carbonates Relevant to Chromatography

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |

| Dimethyl Carbonate | 90.08 | 90 | 1.07 | 1.369 |

| Diethyl Carbonate | 118.13 | 126 | 0.975 | 1.385 |

| Ethyl Propyl Carbonate | 132.16 | ~145-148 | ~0.96 | ~1.39-1.40 |

| Propylene Carbonate | 102.09 | 242 | 1.205 | 1.421 |

| Ethylene (B1197577) Carbonate | 88.06 | 248 | 1.321 | 1.415 (at 40°C) |

| Note: Exact values for ethyl propyl carbonate may vary. Data is compiled from various sources for comparison. sigmaaldrich.comlyondellbasell.comgoogle.com |

The development of chromatographic methods utilizing carbonate solvents like ethyl propyl carbonate aligns with the principles of green analytical chemistry by reducing the reliance on toxic and environmentally harmful substances. nih.govnih.gov Further research is needed to fully characterize the chromatographic properties of ethyl propyl carbonate and to develop optimized methods for a wider range of applications.

In Situ and Operando Spectroscopic Monitoring of Reaction Processes

The synthesis of unsymmetrical carbonates like ethyl propyl carbonate often involves transesterification reactions. acs.org Monitoring these reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. In situ and operando spectroscopic techniques, which allow for the analysis of a reaction as it happens within the reactor, are invaluable tools for this purpose. wikipedia.orgyoutube.comyoutube.com

While specific studies on the in situ or operando monitoring of ethyl propyl carbonate synthesis are not widely available in the literature, extensive research on similar transesterification reactions provides significant insights into the applicable methodologies. For instance, the synthesis of dimethyl carbonate from propylene carbonate and methanol has been studied using various techniques. nih.govnih.govacs.orgresearchgate.net These studies demonstrate that vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful probes of the changing chemical environment during the reaction. nih.govnih.gov

In situ FTIR spectroscopy can be used to track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational bands. For example, the carbonyl (C=O) stretching frequency is sensitive to the local molecular environment and can be used to distinguish between different carbonate species. nih.gov In the transesterification of propylene carbonate with methanol to form dimethyl carbonate, FTIR can monitor the disappearance of the propylene carbonate peak and the appearance of the dimethyl carbonate peak. nih.gov Similarly, this technique could be applied to the synthesis of ethyl propyl carbonate from diethyl carbonate and propanol, tracking the key functional group changes.

Operando spectroscopy combines the real-time spectroscopic measurement with simultaneous monitoring of the reaction's catalytic activity and selectivity. wikipedia.orgyoutube.comacs.org This approach provides a direct correlation between the catalyst's structural state and its performance. In the context of heterogeneous catalysis for carbonate synthesis, operando Raman spectroscopy can be particularly insightful. mdpi.comresearchgate.netnih.gov For example, it can be used to identify the active sites on a solid catalyst and to observe how they interact with the reactants during the transesterification process.

The table below presents typical vibrational frequencies for functional groups relevant to the synthesis of ethyl propyl carbonate, providing a basis for developing in situ and operando monitoring methods.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Spectroscopic Monitoring of Ethyl Propyl Carbonate Synthesis

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O (Carbonate) | Stretch | 1740 - 1800 | FTIR, Raman |

| C-O (Carbonate) | Stretch | 1000 - 1300 | FTIR, Raman |

| O-H (Alcohol) | Stretch | 3200 - 3600 | FTIR |

| C-H (Alkyl) | Stretch | 2850 - 3000 | FTIR, Raman |

| Note: The exact peak positions can vary depending on the specific molecule and its environment. mdpi.comresearchgate.netnih.govresearchgate.netoup.com |

The application of in situ and operando spectroscopy to the synthesis of ethyl propyl carbonate holds significant potential for process optimization and a deeper understanding of the reaction mechanisms. By adapting methodologies developed for similar carbonate systems, researchers can gain valuable insights into the catalytic and kinetic aspects of its formation.

Computational Chemistry and Theoretical Modeling of Ethyl Propyl Carbonate Systems

Quantum Chemical Simulations of Molecular and Intermolecular Interactions

Quantum chemical simulations offer a foundational understanding of the electronic structure and interaction energies of molecules. These methods are crucial for elucidating the fundamental forces that govern the behavior of ethyl propyl carbonate at a molecular level.

Quantum chemistry calculations are employed to investigate the electronic properties of organic carbonates. For linear carbonates like EPC, a key area of study is the conformational isomerism. Studies on similar molecules like dimethyl carbonate (DMC) have shown that Li+ complexation can significantly stabilize the highly polar cis-trans conformer over the nearly nonpolar cis-cis conformer, which is the low-energy state in the gas phase. acs.orgnih.gov This stabilization has profound implications for the solvation capabilities of the solvent.

Furthermore, quantum studies on LiPF6 ion pairs reveal that complexes with linear carbonates can be energetically more stable than those with cyclic carbonates like ethylene (B1197577) carbonate (EC). acs.orgnih.gov Calculations of frontier molecular orbitals (HOMO/LUMO) are also critical. For instance, studies on additives for propylene (B89431) carbonate (PC)-based electrolytes use quantum chemical methods to determine reduction potentials, finding that effective additives are reduced before the solvent, which is crucial for forming a stable solid-electrolyte interphase (SEI) on battery anodes. researchgate.net These computational approaches allow for the prediction of reaction pathways and thermodynamic stability of decomposition products. researchgate.net

The solvation of ions, particularly Li+, is a central topic in the study of carbonate-based electrolytes. Quantum chemical simulations have been instrumental in detailing the structure and energetics of Li+ solvation shells. It is well-established that the carbonyl oxygen atoms of carbonate molecules coordinate with the Li+ ion. researchgate.net

In dilute solutions of propylene carbonate (PC), the Li+ ion is typically coordinated by four solvent molecules in a tetrahedral geometry, forming a Li(PC)₄⁺ complex. rsc.org However, as salt concentration increases, anions like PF₆⁻ can enter the first solvation shell, modifying the structure to include only two PC molecules directly coordinated to the Li+. rsc.org This change in coordination number has a direct impact on the ionic conductivity of the electrolyte. rsc.orgarxiv.org

Density functional theory (DFT) calculations have been used to determine the binding energies of Li+ with various carbonate molecules. These calculations consistently show that the interactions are strong and primarily electrostatic. acs.orgacs.org The presence of anions in the coordination shell modifies the accepted tetrahedral structure, leading to the formation of cation/solvent/anion complexes that can explain the drop in ionic conductivity at high salt concentrations. arxiv.orgpku.edu.cn Studies on mixed solvents, such as EC and DMC, indicate that both solvent types participate in the Li+ solvation shell, despite large differences in their dielectric constants. acs.orgnih.gov

Table 1: Calculated Li+ Binding Energies with Various Carbonate Solvents This table presents data for related carbonate compounds to infer the expected interaction strength of ethyl propyl carbonate.

| Carbonate Solvent | Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Ethylene Carbonate (EC) | -46.9 | MP2/aug-cc-pVDZ | acs.org |

| Monofluoroethylene Carbonate (F1EC) | -42.2 | MP2/aug-cc-pVDZ | acs.org |

| Difluoroethylene Carbonate (F2EC) | -37.1 | MP2/aug-cc-pVDZ | acs.org |

Molecular Dynamics (MD) Simulations of Condensed Phases

Molecular dynamics simulations extend theoretical analysis from single molecules or small clusters to the bulk liquid phase, providing insights into dynamic properties and behavior over time.

MD simulations are essential for understanding the structure and dynamics of liquid carbonates. Force fields, often developed using data from quantum chemistry calculations, are used to model intermolecular interactions. acs.orgnih.govosti.gov Simulations of liquid EC and PC reveal that electrostatic interactions are dominant in structuring the liquid, leading to a preferential head-to-tail alignment of molecular dipoles. researchgate.net This contrasts with the gas phase, where dimers favor an antiparallel dipole configuration. researchgate.net

For linear carbonates, MD simulations can track conformational changes in the liquid state. The dynamic behavior of these solvents is often described as comparatively sluggish compared to water, with dielectric relaxation times for EC and PC being significantly longer. osti.govnih.gov This has important implications for ion transport in battery applications.

The performance of electrolytes heavily depends on the transport properties of ions and solvent molecules. MD simulations are a powerful tool for calculating diffusion coefficients. surrey.ac.uklist.lu Studies on PC-based electrolytes have shown that fully atomistic MD simulations using non-polarizable scaled charge force fields can quantitatively predict the diffusion of Li+ and PC solvent molecules across a range of operating temperatures. surrey.ac.uklist.lu

The diffusion generally follows an Arrhenius-type temperature dependence. surrey.ac.uknih.gov In electrolyte solutions, the typical order of diffusivities is D(solvent) > D(anion) > D(cation). aip.org The size of the cation significantly influences the diffusion of all species; in solutions with monovalent cations, PC solvent diffusion increases with cation size, whereas the opposite trend is observed for divalent cations due to stronger cation-anion coordination. nih.govaip.org Li+ is understood to move via a mixed-vehicular mechanism, where it diffuses along with its solvation shell. surrey.ac.uklist.luresearchgate.net

Table 2: Experimental and Simulated Diffusion Coefficients (D) in Propylene Carbonate (PC) Based Electrolytes at 298 K This table shows representative diffusion data for a related carbonate system to illustrate typical transport properties.

| Species | Electrolyte | Diffusion Coefficient (x 10⁻¹⁰ m²/s) | Method | Reference |

|---|---|---|---|---|

| Li⁺ | 1M LiPF₆ in PC | ~0.2-0.3 | Simulation/Experiment | surrey.ac.ukaip.org |

| PF₆⁻ | 1M LiPF₆ in PC | ~0.4 | Experiment | aip.org |

| PC (Solvent) | 1M LiPF₆ in PC | ~0.5-0.6 | Simulation/Experiment | surrey.ac.ukaip.org |

Thermodynamic Modeling and Phase Equilibrium Studies

Thermodynamic modeling provides data on properties like heat of formation, heat capacity, and phase equilibria, which are crucial for process design and understanding material stability. For organic carbonates, thermodynamic properties have been determined through a combination of experimental measurements and theoretical modeling. acs.org

Methods such as the Benson group contribution and the Rozicka-Domalski model are used to estimate the standard heat of formation and the temperature dependence of heat capacity for components where experimental data is lacking. researchgate.netacs.org For example, the transesterification of PC with ethanol (B145695) to produce DEC was found to be a mildly endothermic reaction through such thermodynamic analysis. acs.org

Vapor pressure and condensed phase heat capacities are measured experimentally and then used in conjunction with calculated ideal-gas properties to create a consistent thermodynamic description of the substance over a range of temperatures. acs.org Phase equilibrium studies of binary mixtures, such as PC and DEC, are also conducted to understand intermolecular interactions through excess thermodynamic functions like excess volume and viscosity. ajbasweb.com These studies indicate the presence of dispersion forces and specific interactions between the solvent molecules. ajbasweb.com

Vapor-Liquid Equilibrium (VLE) Data and Modeling for Binary/Ternary Systems

Vapor-liquid equilibrium (VLE) data is fundamental for the design and optimization of separation processes, such as distillation. For binary and ternary systems involving ethyl propyl carbonate, experimental VLE data, which describes the composition of the liquid and vapor phases at equilibrium at a given temperature and pressure, is crucial. While specific, publicly available VLE data for ethyl propyl carbonate is limited, the methodologies for its determination and modeling are well-established through studies of chemically similar compounds like propylene carbonate and diethyl carbonate.

Experimental VLE data is typically measured using an equilibrium still, where the compositions of the coexisting liquid and vapor phases are determined at a constant pressure (isobaric) or constant temperature (isothermal). For instance, a modified Rose vapor recirculating equilibrium still has been used to measure isobaric VLE data for binary systems containing propylene carbonate at atmospheric pressure (101.3 kPa). acs.org

Once experimental data is obtained, it is correlated using thermodynamic models to determine binary interaction parameters. These parameters are essential for simulating and predicting the phase behavior of the mixture under different conditions. Commonly used activity coefficient models for this purpose include the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasichemical (UNIQUAC) models. acs.orgacs.org These models account for the non-ideal behavior of the liquid phase.

The thermodynamic consistency of the experimental VLE data is a critical check of its reliability and is often verified using methods like the Herington and van Ness tests. acs.orgacs.org

To illustrate the nature of VLE data and its modeling, the following table presents experimental isobaric VLE data for the binary system of ethyl acetate (B1210297) (1) + propylene carbonate (2) at 101.3 kPa, a system analogous to what would be expected for ethyl propyl carbonate.

Table 1: Experimental and Calculated Isobaric VLE Data for the Ethyl Acetate (1) + Propylene Carbonate (2) System at 101.3 kPa

| x₁ | y₁ (exp) | T (K, exp) | y₁ (calc) | T (K, calc) | γ₁ | γ₂ |

|---|---|---|---|---|---|---|

| 0.0487 | 0.8145 | 420.15 | 0.8115 | 420.57 | 2.1458 | 1.0011 |

| 0.1021 | 0.8932 | 403.45 | 0.8954 | 403.09 | 2.0112 | 1.0053 |

| 0.2014 | 0.9411 | 385.05 | 0.9418 | 385.03 | 1.8147 | 1.0221 |

| 0.3032 | 0.9619 | 374.15 | 0.9626 | 374.24 | 1.6421 | 1.0544 |

| 0.4041 | 0.9731 | 367.05 | 0.9733 | 367.05 | 1.4983 | 1.1041 |

| 0.5063 | 0.9801 | 361.95 | 0.9801 | 361.95 | 1.3734 | 1.1764 |

| 0.6051 | 0.9852 | 358.15 | 0.9850 | 358.07 | 1.2683 | 1.2743 |

| 0.7042 | 0.9895 | 354.75 | 0.9892 | 354.67 | 1.1802 | 1.4079 |

| 0.8033 | 0.9935 | 351.75 | 0.9933 | 351.69 | 1.1072 | 1.5898 |

| 0.9015 | 0.9972 | 348.95 | 0.9972 | 348.92 | 1.0459 | 1.8485 |

x₁ and y₁ are the mole fractions in the liquid and vapor phases, respectively. T is the temperature, and γ₁ and γ₂ are the activity coefficients. Data adapted from J. Chem. Eng. Data 2018, 63, 5, 1538–1545. acs.org

Prediction of Phase Behavior and Mixture Properties

In the absence of extensive experimental data for ethyl propyl carbonate systems, computational chemistry and theoretical models are invaluable for predicting phase behavior and other mixture properties. These predictive models rely on understanding the intermolecular forces between the constituent molecules.

Activity Coefficient Models: The Wilson, NRTL, and UNIQUAC models are widely used to predict VLE and liquid-liquid equilibrium (LLE). fiveable.mecaltech.edu These models use binary interaction parameters that are typically regressed from experimental data. For a new system involving ethyl propyl carbonate, these parameters could potentially be estimated using group contribution methods like UNIFAC, where the properties of a mixture are predicted based on the functional groups present in the molecules. caltech.edujournalspub.info The UNIFAC method determines activity coefficients from the interactions between these functional groups. journalspub.info

The binary interaction parameters for the Wilson, NRTL, and UNIQUAC models for the ethyl acetate + propylene carbonate system are presented in Table 2. These parameters, when used in the respective model equations, allow for the calculation of activity coefficients and, subsequently, the phase equilibrium conditions.

Table 2: Binary Interaction Parameters for the Wilson, NRTL, and UNIQUAC Models for the Ethyl Acetate (1) + Propylene Carbonate (2) System

| Model | Parameter | Value |

|---|---|---|

| Wilson | Λ₁₂ | 0.2831 |

| Λ₂₁ | 0.7303 | |

| NRTL | Δg₁₂ (J·mol⁻¹) | 2772.4 |

| Δg₂₁ (J·mol⁻¹) | -419.89 | |

| α₁₂ | 0.3 | |

| UNIQUAC | Δu₁₂ (J·mol⁻¹) | 1293.0 |

| Δu₂₁ (J·mol⁻¹) | -216.03 |

Data adapted from J. Chem. Eng. Data 2018, 63, 5, 1538–1545. acs.org

Molecular Simulations: More fundamental predictions can be made using molecular simulation techniques such as Monte Carlo (MC) and Molecular Dynamics (MD). These methods simulate the interactions of individual molecules to predict macroscopic properties. For instance, MC simulations have been used to study molecular association in pure liquid ethylene carbonate and propylene carbonate. researchgate.net Such studies help in developing and validating force fields, which are sets of parameters describing the potential energy of the system. A well-parameterized force field for ethyl propyl carbonate would allow for the prediction of its thermodynamic and transport properties in various mixtures.

These computational approaches can elucidate the nature of intermolecular interactions, such as dipole-dipole interactions, which are significant in polar molecules like carbonates. researchgate.net This molecular-level understanding is the foundation for accurately predicting the macroscopic phase behavior of mixtures containing ethyl propyl carbonate.

常见问题

Basic Synthesis and Characterization

Q: What are the established methods for synthesizing carbonic acid, ethyl propyl ester, and how can reaction conditions be optimized for yield and purity? A: this compound can be synthesized via transesterification or acid-catalyzed esterification . For transesterification, reacting a carbonate (e.g., dimethyl carbonate) with ethanol and propanol under reflux with a catalyst (e.g., sodium methoxide) is common . Optimization involves controlling molar ratios (e.g., 1:1.2 alcohol-to-carbonate), temperature (60–80°C), and catalyst concentration (0.5–2% w/w). Purity is enhanced by fractional distillation or column chromatography. Characterization requires FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for ethyl/propyl CH₃, δ 4.1–4.3 ppm for ester OCH₂) .

Advanced Analytical Techniques

Q: How can researchers resolve contradictions in chromatographic data when quantifying this compound in complex mixtures? A: Contradictions often arise from co-elution with structurally similar esters (e.g., ethyl butyl carbonate). Use HPLC with diode-array detection (DAD) and a C18 column (mobile phase: acetonitrile/water gradient) to improve resolution . For ambiguous peaks, confirm identity via GC-MS (m/z 132 [M+], 87 [C₃H₇OCO⁺]) or cross-validate with 2D NMR (e.g., HSQC for carbon-proton coupling). Calibration curves with spiked standards reduce quantification errors .

Stability and Degradation Pathways

Q: What experimental designs are recommended to study the hydrolytic stability of this compound under varying pH conditions? A: Design a pH-dependent hydrolysis study using buffered solutions (pH 2–12) at 25–50°C. Monitor ester concentration over time via UV-Vis (λmax ~210 nm for carbonate esters) or titration (alkaline hydrolysis releases CO₂, quantified by back-titration). Kinetic analysis (pseudo-first-order rate constants) reveals pH-sensitive degradation mechanisms. For advanced studies, employ DFT calculations to model transition states and predict hydrolysis pathways .

Computational Modeling

Q: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions? A: Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrophilicity indices and frontier molecular orbitals. Simulate nucleophilic attack (e.g., by OH⁻) at the carbonyl carbon, optimizing transition-state geometries. Compare activation energies with experimental kinetics (e.g., Arrhenius plots) to validate models. Software like Gaussian or ORCA is recommended .

Applications in Material Science

Q: What methodologies assess the suitability of this compound as a solvent or plasticizer in polymer systems? A: Evaluate solubility parameters (Hansen solubility theory) and glass transition temperature (Tg) modulation via differential scanning calorimetry (DSC). Test compatibility with polymers (e.g., PVC) by measuring tensile strength and elongation before/after aging. Advanced studies use molecular dynamics simulations to predict polymer-ester interactions at the atomic scale .

Environmental Impact Assessment

Q: How can researchers design ecotoxicity assays for this compound? A: Follow OECD Guidelines 201 and 211 for acute toxicity in Daphnia magna and algae. Prepare ester solutions in reconstituted water (0.1–100 mg/L) and measure LC50/EC50 values. For chronic effects, use microcosm studies with soil or aquatic organisms, analyzing bioaccumulation via LC-MS/MS . Compare results with structurally analogous esters (e.g., diethyl carbonate) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。